REDD1 inducer REDD1 inducer Inhibitor of Gene Expression Mediated by the Influenza Virus NS1 Protein and that Protect Cells from Virus-Induced Cell Death; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 181373-35-3
VCID: VC0006072
InChI: InChI=1S/C23H26N2O4/c26-20(27)10-3-1-6-15-25-22(28)17-9-7-8-16-19(24-13-4-2-5-14-24)12-11-18(21(16)17)23(25)29/h7-9,11-12H,1-6,10,13-15H2,(H,26,27)
SMILES: C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCCCCC(=O)O
Molecular Formula: C23H26N2O4
Molecular Weight: 394.5 g/mol

REDD1 inducer

CAS No.: 181373-35-3

Cat. No.: VC0006072

Molecular Formula: C23H26N2O4

Molecular Weight: 394.5 g/mol

* For research use only. Not for human or veterinary use.

REDD1 inducer - 181373-35-3

CAS No. 181373-35-3
Molecular Formula C23H26N2O4
Molecular Weight 394.5 g/mol
IUPAC Name 6-(1,3-dioxo-6-piperidin-1-ylbenzo[de]isoquinolin-2-yl)hexanoic acid
Standard InChI InChI=1S/C23H26N2O4/c26-20(27)10-3-1-6-15-25-22(28)17-9-7-8-16-19(24-13-4-2-5-14-24)12-11-18(21(16)17)23(25)29/h7-9,11-12H,1-6,10,13-15H2,(H,26,27)
Standard InChI Key MBIOYMJZOCQPAE-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCCCCC(=O)O
Canonical SMILES C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCCCCC(=O)O

REDD1: A Central Regulator of Cellular Stress Adaptation

REDD1 serves as a metabolic checkpoint, transiently induced under stress to inhibit energy-consuming processes like protein synthesis via mTORC1 suppression . Its expression is tightly regulated by transcription factors such as HIF-1 (hypoxia-inducible factor 1), AP-1 (activator protein 1), and p53, which respond to hypoxia, oxidative stress, and DNA damage, respectively . REDD1 induction promotes cell survival during acute stress but becomes detrimental when chronically expressed, contributing to pathologies like insulin resistance, neurodegeneration, and cancer .

Physiological Inducers of REDD1

Hypoxia and HIF-1 Activation

Hypoxia triggers REDD1 transcription via HIF-1 binding to the REDD1 promoter . This response enables cells to conserve energy by downregulating mTORC1-driven anabolism. During reoxygenation, REDD1 is rapidly degraded by the CUL4A–DDB1–ROC1–β-TRCP ubiquitin ligase complex, restoring mTORC1 activity .

Oxidative Stress and AP-1/Nrf2 Signaling

Hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (t-BHP) induce REDD1 through AP-1 and Nrf2 transcription factors . REDD1 mitigates reactive oxygen species (ROS) accumulation by enhancing antioxidant defenses, protecting hepatocytes from oxidative damage .

Insulin and PI3K/mTOR Pathways

Paradoxically, insulin stimulates REDD1 expression in adipocytes via PI3K/mTOR-dependent HIF-1 activation . This feedback mechanism may fine-tune mTORC1 activity to prevent excessive lipid synthesis, though chronic induction could impair insulin signaling .

Pharmacological REDD1 Inducers

Naphthalimides: Antiviral Agents

Naphthalimide derivatives (e.g., compound 1, 4-[N-4-nitro-(1,8-naphthalimide)]-butanoic acid) were identified in high-throughput screens as REDD1 inducers with broad antiviral activity . These compounds:

  • Increase REDD1 transcription by 6–8 fold, suppressing mTORC1 via TSC1/TSC2 activation .

  • Inhibit viral replication (e.g., influenza A, vesicular stomatitis virus) by reducing viral protein synthesis .

  • Depend on REDD1 for efficacy, as REDD1−/− cells show unchecked viral propagation .

Table 1: Pharmacological REDD1 Inducers

Compound ClassMechanism of ActionObserved EffectsReferences
NaphthalimidesTranscriptional activationAntiviral, mTORC1 inhibition
Echinomycin (HIF-1 inhibitor)Indirect via HIF-1 suppressionModulates insulin-induced REDD1 expression

Therapeutic Applications of REDD1 Induction

Neuroprotection

REDD1 is upregulated in ischemic brain regions, where it limits ROS production and neuronal apoptosis . Pharmacological inducers could amplify this protective response during strokes.

Antiviral Therapy

Naphthalimides exploit REDD1’s ability to suppress mTORC1, a pathway hijacked by viruses for protein synthesis . This host-directed strategy reduces viral resistance risks compared to direct antivirals.

Challenges and Controversies

Dual Roles in Cancer

REDD1 exhibits tumor-suppressive and oncogenic properties:

  • Pro-survival: Protects cancer cells from hypoxia-induced apoptosis .

  • Anti-tumor: Inhibits angiogenesis and metastasis via mTORC1 suppression .
    Tissue-specific expression patterns and interaction partners likely dictate these outcomes.

Pharmacological Specificity

Current REDD1 inducers like naphthalimides affect multiple pathways, risking off-target effects . Developing selective agents requires elucidating REDD1’s transcriptional regulation.

Future Directions

Targeted Drug Delivery

Nanoparticle-based delivery systems could enhance REDD1 inducer specificity to diseased tissues, minimizing systemic mTORC1 inhibition.

Biomarker Development

REDD1 expression levels in serum or tissues may predict therapeutic responses in metabolic or viral diseases, enabling personalized treatment regimens.

Dual-Acting Compounds

Molecules that transiently induce REDD1 while promoting its degradation (e.g., CUL4A activators ) could harness its benefits without chronic toxicity.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator